

Application Notes & Protocols for the Quantification of N-Nitrosamines Using Isotope Dilution

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Compound of Interest

Compound Name: *N*-Nitroso-DL-proline-d3

Cat. No.: B565327

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-nitrosamines are a class of chemical compounds that are of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens. These impurities can form during the synthesis of active pharmaceutical ingredients (APIs), in the formulation of the final drug product, or during storage.[1][2] Regulatory agencies worldwide have established stringent limits for N-nitrosamines in pharmaceutical products, necessitating highly sensitive and accurate analytical methods for their quantification.[3][4]

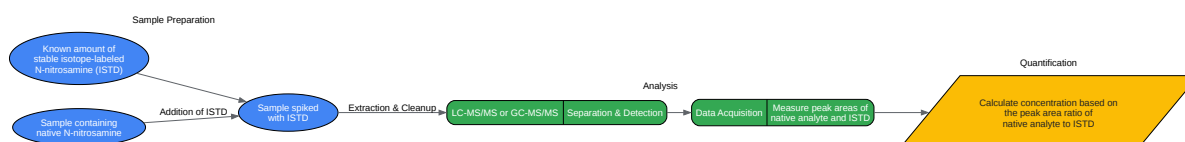
Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for the accurate quantification of trace-level impurities like N-nitrosamines.[5] This technique involves the addition of a known amount of a stable isotope-labeled internal standard (ISTD) to the sample at the earliest stage of analysis.[5] The ISTD is chemically identical to the analyte of interest but has a different mass due to the isotopic label (e.g., deuterium, ^{13}C , or ^{15}N).[6][7] By measuring the ratio of the native analyte to the ISTD, accurate quantification can be achieved, as this ratio remains constant throughout sample preparation and analysis, compensating for any analyte loss or matrix effects.[8][9]

This document provides detailed application notes and protocols for the quantification of N-nitrosamines in pharmaceutical matrices using isotope dilution coupled with liquid

chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution is the use of a stable isotope-labeled analog of the target analyte as an internal standard. This ISTD is added to the sample prior to any extraction or cleanup steps. Because the ISTD and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample processing and analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the ISTD. The mass spectrometer distinguishes between the native analyte and the ISTD based on their mass-to-charge (m/z) ratio. The concentration of the native analyte is then determined by comparing its peak area to that of the ISTD.



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Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The choice between LC-MS/MS and GC-MS/MS is dependent on the volatility and thermal stability of the target N-nitrosamines.[5] LC-MS/MS is generally preferred for a wider range of

N-nitrosamines, including less volatile and thermally labile compounds, while GC-MS/MS is well-suited for volatile N-nitrosamines.[10]

Protocol 1: Quantification of N-Nitrosamines by LC-MS/MS

This protocol is applicable to a broad range of N-nitrosamines in various pharmaceutical matrices.

1. Materials and Reagents

- N-Nitrosamine reference standards (e.g., NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA)
- Stable isotope-labeled internal standards (e.g., NDMA-d6, NDEA-d10)
- LC-MS grade methanol, acetonitrile, water, and formic acid
- Drug substance or drug product sample
- 0.22 µm syringe filters

2. Sample Preparation a. Weigh an appropriate amount of the powdered drug product or drug substance (e.g., 100 mg) into a centrifuge tube. b. Add a specific volume of diluent (e.g., methanol or a mixture of methanol and water). c. Add a known amount of the stable isotope-labeled internal standard solution. The concentration of the ISTD should be comparable to the expected concentration of the analyte. d. Vortex the sample for an adequate time to ensure complete dissolution and extraction of the N-nitrosamines. e. Centrifuge the sample to pellet any undissolved excipients. f. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions

- UHPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[11]

- Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 μ m).[12]
- Mobile Phase A: 0.1% Formic acid in water.[12]
- Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[12]
- Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 μ L.
- Ionization Mode: Positive ESI or APCI.
- Detection Mode: Multiple Reaction Monitoring (MRM).[11]

4. Data Analysis a. Identify the peaks for the native N-nitrosamines and their corresponding ISTDs based on their retention times and MRM transitions. b. Calculate the peak area ratio of each native N-nitrosamine to its respective ISTD. c. Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. d. Determine the concentration of the N-nitrosamines in the sample by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of Volatile N-Nitrosamines by GC-MS/MS

This protocol is particularly suitable for volatile N-nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[13]

1. Materials and Reagents

- N-Nitrosamine reference standards (volatile)
- Stable isotope-labeled internal standards (e.g., NDMA-d6)
- GC-grade solvents (e.g., dichloromethane, methanol)

- Drug substance or drug product sample

2. Sample Preparation a. Follow the sample preparation steps (a-c) as described in the LC-MS/MS protocol. b. For headspace analysis, dissolve the sample in a suitable solvent (e.g., DMSO) in a headspace vial.^[14] c. For liquid injection, perform a liquid-liquid extraction. Add an organic solvent (e.g., dichloromethane) to the aqueous sample solution, vortex, and centrifuge to separate the layers. Collect the organic layer containing the N-nitrosamines. Repeat the extraction for better recovery.

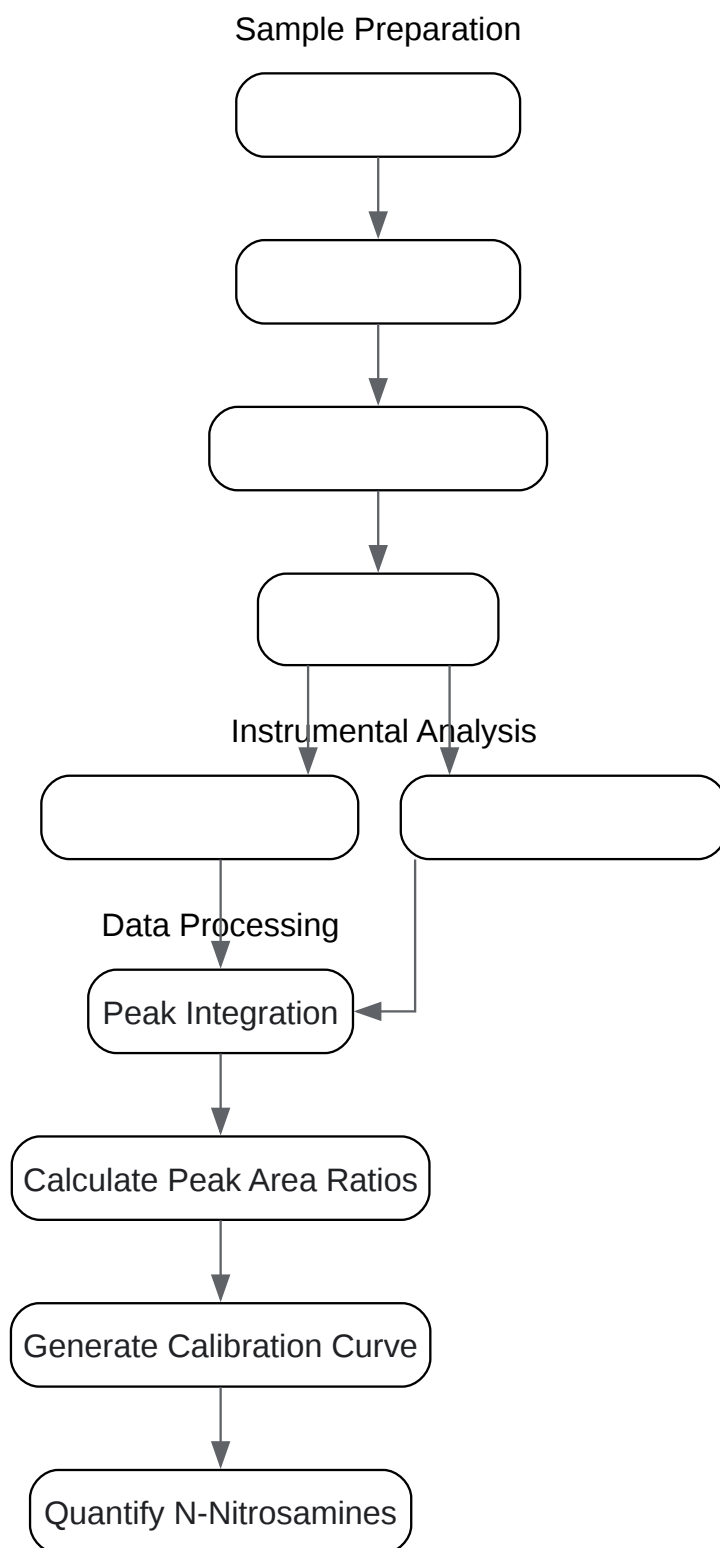
3. GC-MS/MS Instrumentation and Conditions

- GC System: A gas chromatograph with a split/splitless or headspace injector.
- Mass Spectrometer: A tandem quadrupole mass spectrometer.
- Column: A suitable capillary column (e.g., VF-WAXms, 30 m x 0.25 mm, 1.0 μ m).^[13]
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: A temperature program to separate the target analytes (e.g., start at 70°C, ramp to 240°C).^[13]
- Injection Mode: Splitless or Headspace.
- Ionization Mode: Electron Ionization (EI).
- Detection Mode: Multiple Reaction Monitoring (MRM).

4. Data Analysis The data analysis procedure is the same as described for the LC-MS/MS protocol.

Overall Analytical Workflow

The following diagram illustrates the general workflow for the quantification of N-nitrosamines using isotope dilution.



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Caption: Overall Analytical Workflow.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of N-nitrosamines using isotope dilution LC-MS/MS and GC-MS/MS. The values presented are indicative and should be established for each specific method and matrix.

Table 1: Example LC-MS/MS Method Performance

| N-Nitrosamine | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (RSD %) |
|---------------|---------------------------------------|--------------|-------------------|
| NDMA | 0.2[15] | 85-115 | < 15 |
| NDEA | 0.2[15] | 85-115 | < 15 |
| NEIPA | 0.2[15] | 90-110 | < 15 |
| NDIPA | 0.2[15] | 90-110 | < 15 |
| NDBA | 0.2[15] | 80-120 | < 15 |
| NMBA | 0.2[15] | 80-120 | < 15 |

Table 2: Example GC-MS/MS Method Performance

| N-Nitrosamine | Limit of Quantification (LOQ) (ng/g) | Recovery (%) | Precision (RSD %) |
|---------------|--------------------------------------|--------------|-------------------|
| NDMA | 0.3[14] | 70-130[16] | < 20[16] |
| NDEA | 0.3[14] | 70-130[16] | < 20[16] |
| NDIPA | 0.3[14] | 70-130[16] | < 20[16] |
| NEIPA | 0.3[14] | 70-130[16] | < 20[16] |

Table 3: Example MRM Transitions for Common N-Nitrosamines and their Deuterated Standards[5]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|----------|---------------------|-------------------|
| NDMA | 75.1 | 43.1 |
| NDMA-d6 | 81.1 | 46.1 |
| NDEA | 103.1 | 43.1 |
| NDEA-d10 | 113.2 | 46.1 |
| NEIPA | 117.1 | 75.1 |
| NDIPA | 131.1 | 89.1 |
| NDBA | 159.2 | 102.1 |
| NMBA | 147.1 | 116.1 |

Note: MRM transitions should be optimized for the specific instrument being used.

Conclusion

The use of isotope dilution mass spectrometry is a robust and reliable approach for the accurate quantification of N-nitrosamine impurities in pharmaceutical products.[5] The detailed protocols and data presented in these application notes provide a framework for researchers, scientists, and drug development professionals to establish and validate sensitive and selective methods for N-nitrosamine analysis. Adherence to these methodologies will help ensure compliance with global regulatory requirements and contribute to the safety and quality of pharmaceutical products.[3]

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